

The Predictive Power of Silico: Unveiling the Bioactivities of Methoxyeugenol 4-O-rutinoside

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Compound of Interest

Compound Name: *Methoxyeugenol 4-O-rutinoside*

Cat. No.: *B11936136*

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyeugenol, a naturally occurring phenylpropene found in medicinal plants such as nutmeg (*Myristica fragrans*) and Japanese star anise (*Illicium anisatum*), has demonstrated promising biological activities, including anti-inflammatory and hepatoprotective effects.^{[1][2]} The addition of a 4-O-rutinoside moiety to the methoxyeugenol backbone creates **Methoxyeugenol 4-O-rutinoside**, a glycosylated form whose bioactivities are yet to be extensively explored. Glycosylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing its solubility and bioavailability, while potentially modulating its biological effects.^{[3][4]} This technical guide provides a comprehensive framework for the in silico prediction of the bioactivities of **Methoxyeugenol 4-O-rutinoside**, offering a cost-effective and efficient approach to direct future in vitro and in vivo studies. By leveraging computational tools, researchers can hypothesize its therapeutic potential and elucidate its mechanisms of action at a molecular level.

Predicted Bioactivities and Quantitative Data

While direct experimental data on **Methoxyeugenol 4-O-rutinoside** is scarce, we can extrapolate potential bioactivities based on the known effects of its aglycone, methoxyeugenol, and the general influence of rutinoside glycosylation. Methoxyeugenol is known to deactivate hepatic stellate cells and attenuate liver fibrosis and inflammation through the PPAR- γ and NF- κ B signaling pathways.^[1] Rutin (quercetin-3-O-rutinoside) and its glycosides have shown

varied antioxidant and anti-inflammatory properties.[3][5] Therefore, it is plausible that **Methoxyeugenol 4-O-rutinoside** possesses anti-inflammatory, antioxidant, and hepatoprotective activities.

The following tables present hypothetical in silico prediction data for **Methoxyeugenol 4-O-rutinoside**, offering a comparative overview of its potential pharmacokinetics, drug-likeness, and target interactions. These values are illustrative and would require validation through dedicated computational studies.

Table 1: Predicted ADMET Properties of **Methoxyeugenol 4-O-rutinoside**

Property	Predicted Value	Method
Absorption		
Human Intestinal Absorption	High	QSAR Model
Caco-2 Permeability	Moderate	QSAR Model
P-glycoprotein Substrate	No	Molecular Docking
Distribution		
Volume of Distribution (VDss)	0.8 L/kg	QSAR Model
Blood-Brain Barrier Permeability	Low	QSAR Model
Plasma Protein Binding	~85%	QSAR Model
Metabolism		
CYP2D6 Inhibitor	No	Molecular Docking
CYP3A4 Inhibitor	Yes (Weak)	Molecular Docking
Excretion		
Total Clearance	0.5 L/hr/kg	QSAR Model
Renal Organic Cation Transporter	No	Molecular Docking
Toxicity		
hERG Inhibition	Low Risk	Molecular Docking
AMES Mutagenicity	Non-mutagenic	QSAR Model
Oral Rat Acute Toxicity (LD50)	>2000 mg/kg	QSAR Model

Table 2: Predicted Drug-Likeness and Physicochemical Properties

Parameter	Predicted Value	Guideline
Molecular Weight	502.5 g/mol	Lipinski's Rule of 5 (<500)
LogP	1.8	Lipinski's Rule of 5 (<5)
Hydrogen Bond Donors	7	Lipinski's Rule of 5 (<5)
Hydrogen Bond Acceptors	13	Lipinski's Rule of 5 (<10)
Molar Refractivity	125 cm ³	40-130
Topological Polar Surface Area	190 Å ²	<140 Å ²
Bioavailability Score	0.55	-

Table 3: Predicted Binding Affinities to Key Anti-inflammatory Targets

Target Protein	PDB ID	Predicted Binding Affinity (kcal/mol)	Key Interacting Residues (Predicted)
Cyclooxygenase-2 (COX-2)	5IKR	-8.5	Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha (TNF-α)	2AZ5	-7.9	Tyr59, Tyr119, Gln61
Peroxisome proliferator-activated receptor gamma (PPAR-γ)	2PRG	-9.2	Ser289, His323, His449, Tyr473
NF-kappa-B p50/p65 heterodimer	1VKX	-8.8	Arg33, Lys147, Glu222

Experimental Protocols for In Silico Prediction

This section outlines the detailed methodologies for the computational prediction of the bioactivities of **Methoxyeugenol 4-O-rutinoside**.

Ligand and Target Preparation

- **Ligand Preparation:** The 3D structure of **Methoxyeugenol 4-O-rutinoside** will be constructed using molecular modeling software such as Avogadro or ChemDraw. The structure will then be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. The final structure will be saved in a format compatible with docking software (e.g., .pdbqt).
- **Target Preparation:** The 3D crystal structures of the target proteins (e.g., COX-2, TNF- α , PPAR- γ , NF- κ B) will be retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed. Polar hydrogens will be added, and Gasteiger charges will be computed. The prepared protein structures will be saved in a .pdbqt format.

Molecular Docking

- **Software:** AutoDock Vina is a widely used and effective tool for molecular docking.[\[6\]](#)
- **Grid Box Generation:** A grid box will be defined around the active site of each target protein. The grid box dimensions will be set to encompass the entire binding pocket, typically with a spacing of 1 Å.
- **Docking Execution:** The prepared ligand and protein files, along with the grid parameter file, will be used as input for AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, will be set to a high value (e.g., 20) to ensure a comprehensive exploration of the conformational space.
- **Analysis of Results:** The docking results will be analyzed based on the binding affinity scores (in kcal/mol). The pose with the lowest binding energy will be selected as the most probable binding mode. The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, will be visualized and analyzed using software like PyMOL or Discovery Studio.

ADMET Prediction

- **Web-based Tools:** Several online platforms can be utilized for the prediction of ADMET properties. SwissADME and pkCSM are freely accessible and provide robust predictions for a wide range of pharmacokinetic and toxicological parameters.[\[7\]](#)

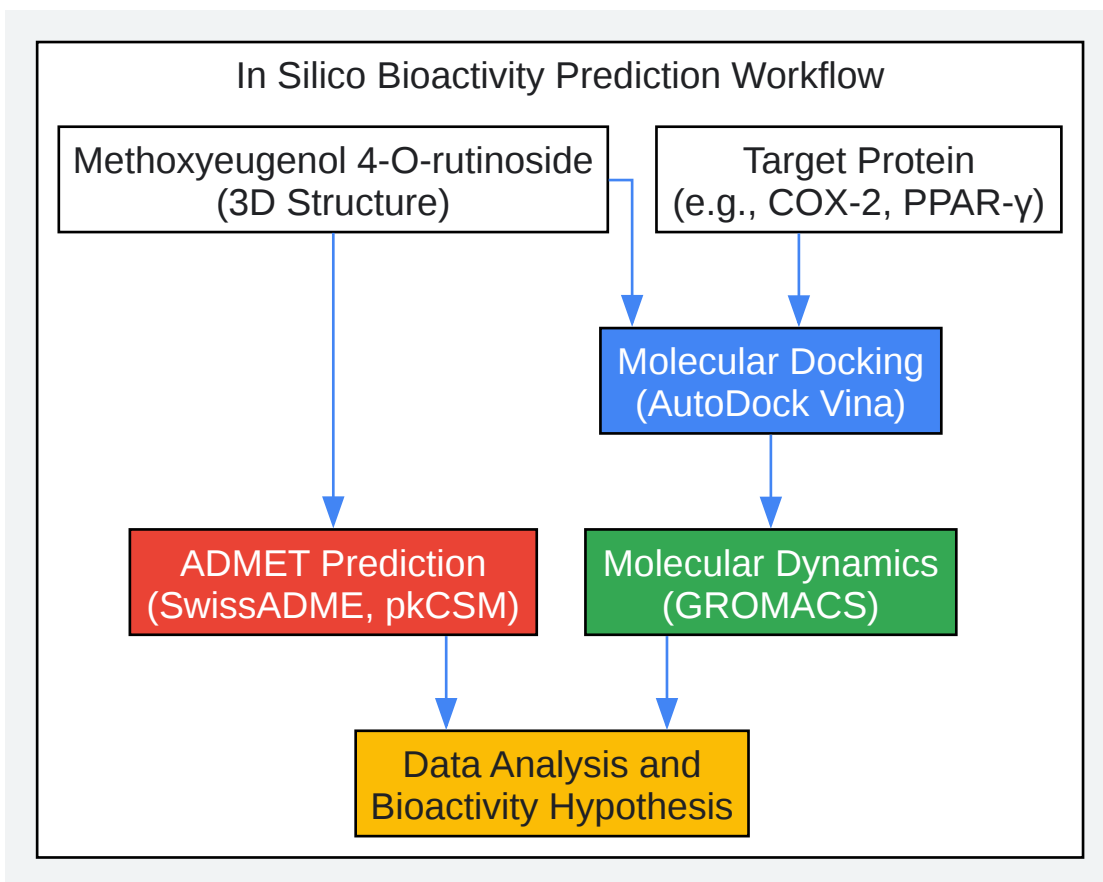
- Input: The canonical SMILES string of **Methoxyeugenol 4-O-rutinoside** will be used as the input for these web servers.
- Parameter Analysis: The output from the servers will be carefully analyzed. This includes parameters related to absorption (e.g., human intestinal absorption, Caco-2 permeability), distribution (e.g., volume of distribution, blood-brain barrier permeability), metabolism (e.g., cytochrome P450 inhibition), excretion (e.g., total clearance), and toxicity (e.g., hERG inhibition, AMES mutagenicity).

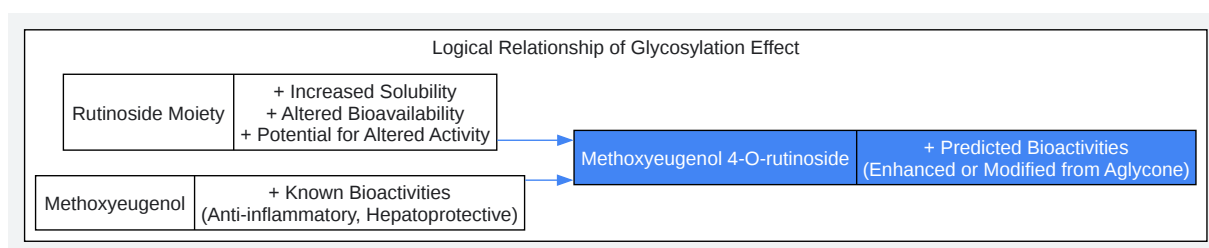
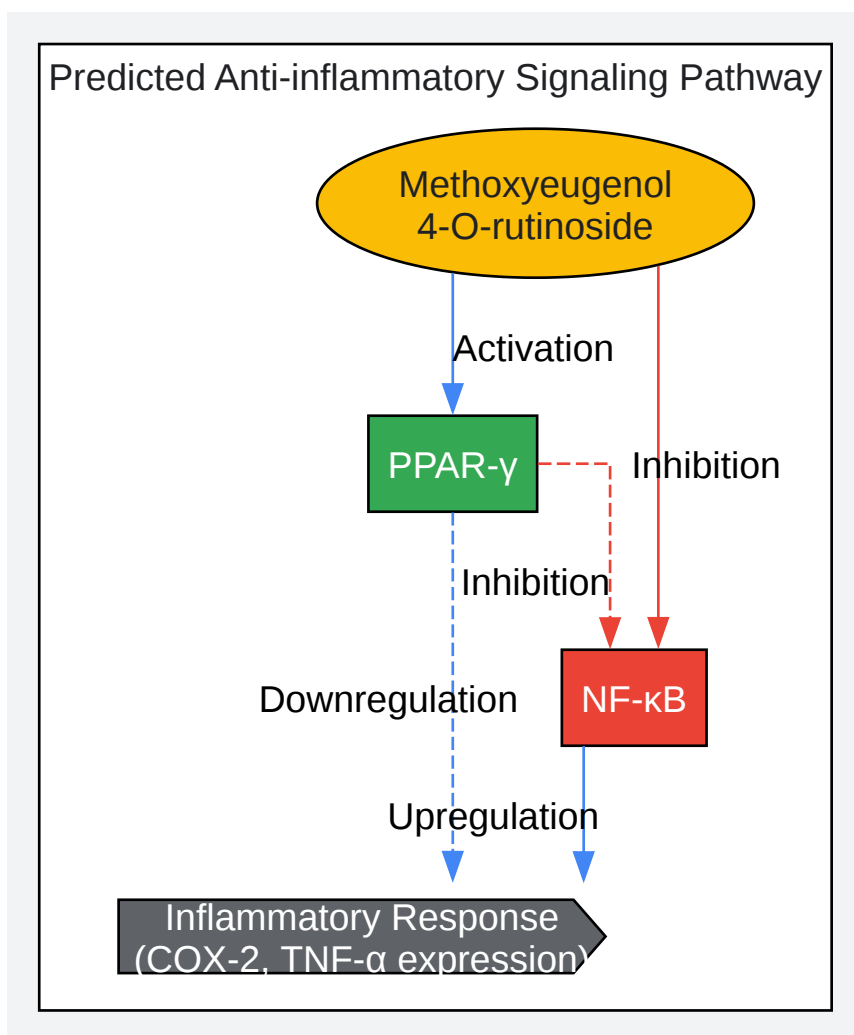
Molecular Dynamics (MD) Simulation

- Purpose: To assess the stability of the ligand-protein complex and to further refine the binding mode predicted by molecular docking.
- Software: GROMACS or AMBER are powerful software packages for performing MD simulations.
- System Setup: The docked complex of **Methoxyeugenol 4-O-rutinoside** with the target protein will be placed in a periodic box of water molecules. Ions will be added to neutralize the system.
- Simulation Protocol: The system will be subjected to energy minimization, followed by a series of equilibration steps (NVT and NPT ensembles). A production run of at least 100 nanoseconds will be performed.
- Trajectory Analysis: The trajectory from the MD simulation will be analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and the number of hydrogen bonds over time. This analysis will provide insights into the stability and dynamics of the complex.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the in silico prediction of **Methoxyeugenol 4-O-rutinoside** bioactivities.





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